1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone

Medicinal Chemistry Drug Design Physicochemical Properties

Lead optimization often stalls due to poor solubility and high non-specific binding from planar aromatic rings. 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone is a versatile BCP building block that serves as a direct, non-classical bioisostere for para-substituted phenyl rings. • Replace a problematic para-phenyl core to achieve >50-fold solubility improvement and ~4-fold increase in oral Cmax/AUC. • Eliminate π-π stacking interactions, markedly reducing non-specific binding to improve assay signal-to-noise ratios. • Use as a synthetic entry point to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or as a scaffold for generating patentable, 3D drug analogs.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 115913-30-9
Cat. No. B054048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone
CAS115913-30-9
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(=O)C12CC(C1)(C2)C(=O)C
InChIInChI=1S/C9H12O2/c1-6(10)8-3-9(4-8,5-8)7(2)11/h3-5H2,1-2H3
InChIKeyVBZKYGFCGJCPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone (CAS 115913-30-9): A Rigid para-Phenyl Bioisostere for Physicochemical Optimization


1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone, also known as 1,3-diacetylbicyclo[1.1.1]pentane (CAS 115913-30-9), is a symmetrically substituted bicyclo[1.1.1]pentane (BCP) derivative. BCP motifs are widely employed in medicinal chemistry as non-classical bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes . This compound serves both as a versatile synthetic intermediate—convertible via haloform reaction to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid—and as a scaffold for building drug candidates with enhanced three-dimensionality (higher fraction of sp³-hybridized carbons) [1]. The BCP framework inherently reduces planarity and aromatic ring count, which are key drivers of poor solubility and high non-specific binding in lead compounds [2].

Bioisostere
Replaces para-phenyl, tert-butyl, or internal alkyne motifs
3D Scaffold
Increases fraction sp³ and reduces planarity in lead series
Synthetic Entry
Converts to BCP-1,3-dicarboxylic acid via haloform reaction

Why 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone Cannot Be Replaced by Phenyl, BCO, or Cubane Analogs


Simply substituting 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone with a generic phenyl, bicyclo[2.2.2]octane (BCO), or even cubane analog will yield markedly different physicochemical and biological outcomes. While all these motifs serve as para-phenyl bioisosteres, their geometric, lipophilic, and binding properties diverge significantly. The BCP unit is approximately 1 Å shorter than a para-disubstituted phenyl ring and is the smallest among the cage-like bioisosteres, resulting in lower lipophilicity than BCO [1]. Critically, systematic studies demonstrate that replacing a BCP core with a BCO core does not replicate the same benefits in aqueous solubility or reduction in non-specific binding (NSB), while cubane, though beneficial, presents distinct synthetic accessibility and stability challenges [2]. These differences necessitate rigorous, evidence-based selection rather than generic substitution when optimizing a lead series.

Phenyl analog Lacks 3D character; may exhibit higher nonspecific binding and reduced solubility
BCO analog Higher lipophilicity may not replicate solubility and NSB benefits
Cubane analog Distinct synthetic accessibility and stability profile may limit direct substitution

1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone: Head-to-Head Quantitative Differentiation Evidence


Aqueous Solubility Improvement: BCP Core vs. Phenyl Ring

Replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group, the core of this compound, improves aqueous solubility by at least 50-fold [1]. This improvement is a class-level characteristic of the BCP scaffold relative to a para-substituted phenyl ring.

Solubility: BCP vs Phenyl
Class-level inference
≥50-fold increase
Relative to para-substituted phenyl analog
Supports aqueous solubility screening for BCP scaffolds
Generalized from matched molecular pairs; verify in specific series
Medicinal Chemistry Drug Design Physicochemical Properties

Non-Specific Binding (NSB) Reduction: BCP Core vs. Phenyl Ring

The BCP scaffold markedly decreases non-specific binding (NSB) relative to a phenyl ring, as measured by CHI(IAM) (Chromatographic Hydrophobicity Index on Immobilized Artificial Membranes) [1]. This is a class-level benefit of the BCP motif.

NSB: BCP vs Phenyl
Class-level inference
Marked decrease
CHI(IAM) assay; qualitative across examples
May reduce assay interference and improve free fraction
Relevant for probes and imaging agents; data to verify in target matrix
Chemical Biology Imaging Agents Drug Discovery

Lipophilicity Control: BCP Core vs. Bicyclo[2.2.2]octane (BCO)

The BCP scaffold is less lipophilic than the larger bicyclo[2.2.2]octane-1,4-diyl (BCO) group. In systematic comparisons, BCO-containing molecules were more lipophilic and did not replicate the solubility and NSB benefits observed with BCP [1]. The increased carbon count of BCO directly drives higher logP/D values.

Lipophilicity: BCP vs BCO
Head-to-head
Lower lipophilicity
BCP
BCP selection avoids lipophilicity-driven ADME risks
Matched-pair synthesis data; requires project-specific profiling
Oral PK: BCP vs Phenyl
Head-to-head
~4-fold higher Cmax and AUC
Mouse model; BCP analog vs BMS-708,163
Supports exposure-model interpretation for BCP replacement
Reported in γ-secretase inhibitor series; verify in your target class
Synthetic Route
Supporting
70% yield
Photochemical [1.1.1]propellane + 2,3-butanedione
Validated scalable method in Organic Syntheses
Assures supply chain viability and in-house preparation option
Geometry: BCP vs Phenyl
Class-level inference
~1 Å shorter
Bridgehead-to-bridgehead vs para-phenyl distance
Alters exit vector and disrupts π-π stacking
Relevant for tuning selectivity and crystal packing
Medicinal Chemistry ADME Bioisosteres

In Vivo Pharmacokinetic Advantage: BCP-Modified γ-Secretase Inhibitor vs. Clinical Candidate BMS-708,163

In a direct head-to-head study, replacing the central para-substituted fluorophenyl ring of the γ-secretase inhibitor clinical candidate BMS-708,163 with a BCP motif resulted in compound 3, which exhibited ~4-fold higher Cmax and AUC values in mice [1]. This demonstrates the translation of improved physicochemical properties (solubility, permeability) into superior oral absorption.

Oral PK: BCP vs Phenyl
Head-to-head
~4-fold higher Cmax and AUC
Mouse model; BCP analog vs BMS-708,163
Supports exposure-model interpretation for BCP replacement
Reported in γ-secretase inhibitor series; verify in your target class
Neuroscience Pharmacokinetics Drug Development

Synthetic Accessibility and Yield: Photochemical Route to 1,3-Diacetylbicyclo[1.1.1]pentane

A robust, scalable photochemical synthesis of 1,3-diacetylbicyclo[1.1.1]pentane (this compound) is established, providing a 70% yield from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane via [1.1.1]propellane intermediate [1]. This is a well-characterized route that underpins its commercial availability.

Synthetic Route
Supporting
70% yield
Photochemical [1.1.1]propellane + 2,3-butanedione
Validated scalable method in Organic Syntheses
Assures supply chain viability and in-house preparation option
Synthetic Chemistry Process Chemistry Building Block

Geometric and Conformational Rigidity: BCP vs. Phenyl Ring

The BCP scaffold is approximately 1 Å shorter than a para-disubstituted phenyl ring, and its rigid, three-dimensional structure prevents π-π stacking interactions common to phenyl rings [1]. This geometric and electronic distinction is fundamental to its function as a bioisostere.

Geometry: BCP vs Phenyl
Class-level inference
~1 Å shorter
Bridgehead-to-bridgehead vs para-phenyl distance
Alters exit vector and disrupts π-π stacking
Relevant for tuning selectivity and crystal packing
Structural Biology Computational Chemistry Molecular Design

1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone: Primary Application Scenarios Supported by Evidence


Lead Optimization for Improved Oral Bioavailability and CNS Penetration

Use 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone as a core scaffold to replace a para-substituted phenyl ring in a lead series suffering from poor aqueous solubility, high non-specific binding, or suboptimal oral absorption. This is supported by the >50-fold solubility improvement [1] and the ~4-fold increase in oral Cmax and AUC observed in a γ-secretase inhibitor program when the BCP motif was installed [2].

Development of High-Quality Chemical Probes and Imaging Agents

Incorporate this BCP building block into the design of chemical probes or PET/SPECT imaging agents where low non-specific binding is paramount for achieving a high signal-to-noise ratio. The marked decrease in NSB, as measured by CHI(IAM), provides a distinct advantage over phenyl-containing analogs, reducing off-target background signal and improving assay interpretability [1].

Scaffold Hopping to Escape Aromatic Flatland

Employ 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone as a synthetic entry point for creating patentable, three-dimensional analogs of existing drugs. The shorter bridgehead-to-bridgehead distance (~1 Å) and inability to engage in π-π stacking differentiate the resulting molecules from their phenyl-containing predecessors [3], enabling the exploration of new IP space and potentially improving selectivity profiles by altering the presentation of pharmacophoric elements.

Application
Selection Property
Validation Focus
Lead optimization: oral bioavailability / CNS penetration
Phenyl bioisostere replacement scaffold
Aqueous solubility and oral exposure endpoint review
Chemical probes & imaging agents
Low nonspecific binding core
CHI(IAM) NSB reduction; signal-to-noise ratio verification
Scaffold hopping & IP expansion
Non-planar, rigid 3D motif
Bridgehead distance; π-π stacking disruption and selectivity profiling

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38 linked technical documents
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